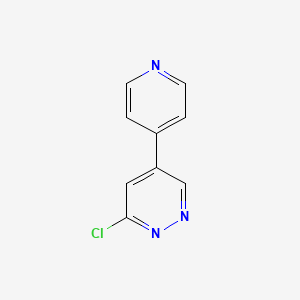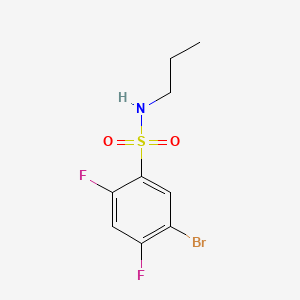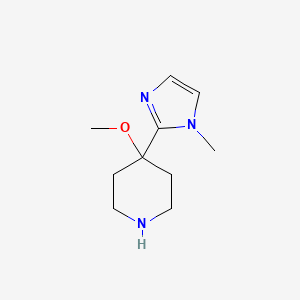
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is an organic compound that features a pyridinone core with an amino group at the 3-position and a tetrahydrofuran-2-yl ethyl substituent at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Tetrahydrofuran-2-yl Ethyl Group: This step often involves alkylation reactions using tetrahydrofuran derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridinone core to a dihydropyridine derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various substituted pyridinone derivatives depending on the substituent introduced.
科学的研究の応用
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group and the pyridinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran-2-yl ethyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Pyridin-3-amine: A simpler analogue with an amino group at the 3-position of the pyridine ring.
2-Aminothiazole: Another heterocyclic compound with an amino group, used in medicinal chemistry.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: A compound with a similar pyridine core but different substituents.
Uniqueness
3-Amino-1-(2-(tetrahydrofuran-2-yl)ethyl)pyridin-2(1h)-one is unique due to the presence of the tetrahydrofuran-2-yl ethyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-amino-1-[2-(oxolan-2-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H16N2O2/c12-10-4-1-6-13(11(10)14)7-5-9-3-2-8-15-9/h1,4,6,9H,2-3,5,7-8,12H2 |
InChIキー |
FAJVALWZEHZHGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCN2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)

![Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
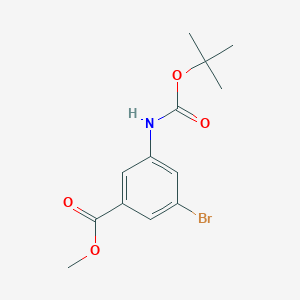

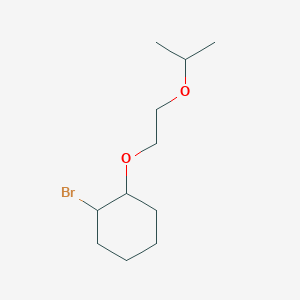
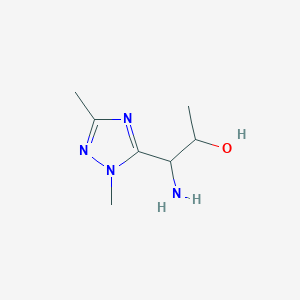
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
amine hydrochloride](/img/structure/B13494312.png)

